Pristiq

概要

説明

Pristiq (desvenlafaxine) is a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant medication developed by Wyeth Pharmaceuticals. It is used to treat major depressive disorder (MDD) and other mental health conditions. This compound has a unique mechanism of action and is considered to be a safe and effective treatment for MDD.

科学的研究の応用

1. 重症うつ病 (MDD) の治療 Pristiq は、主に成人の重症うつ病 (MDD) の治療に使用されます . プラセボと比較して、8週間の治療期間において、1日50mgおよび100mgの用量で有効性が示されています .

うつ病の再発予防

うつ病を持つ成人を対象としたプラセボ対照維持研究から、this compoundのような抗うつ薬の使用は、うつ病の再発を遅らせることができるという十分な証拠があります .

量子データセキュリティ

this compound は、クラウドにおける量子学習のデータセキュリティを維持するための共同設計フレームワークであり、this compound の名前が付けられました . このフレームワークは、ユーザー定義のセキュリティキーに関連付けられた、追加の安全な量子ビットを含む暗号化サブ回路を導入することにより、データのセキュリティを強化します .

in vitro-in vivo 相関

in vitro-in vivo 相関 (IVIVC) は、in vitro と in vivo の特性間の合理的な関係を確立するための強力なツールです。 デスベンラファキシンサクシネート一水和物 (DVSM) 徐放錠の IVIVC モデルを確立するために、溶解試験を開発する研究が行われました .

品質基準の向上

研究の進歩により、O-デスベンラファキシンサクシネートの品質基準が向上しました . 高い総収率、高い原子経済性、低い環境汚染、高い操作安全性、および遺伝毒性不純物 (GI) に対する高い残留基準を特徴とする、新規でグリーンなプロセスが明らかになりました .

作用機序

Target of Action

Pristiq, also known as Desvenlafaxine succinate monohydrate, is a type of antidepressant called a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of this compound are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron .

Mode of Action

The exact mechanism of the antidepressant action of this compound is unknown, but it is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modulation of serotonin and norepinephrine signaling. Imbalances or deficiencies of these monoamines have been heavily implicated in major depressive disorder (MDD), thus the rationale behind the use of SNRIs like this compound to treat MDD .

Pharmacokinetics

The single-dose pharmacokinetics of this compound are linear and dose-proportional in a dose range of 50 to 600 mg per day . With once-daily dosing, steady-state plasma concentrations are achieved within approximately 4 to 5 days . The absolute oral bioavailability of this compound after oral administration is about 80% . This compound is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism . Approximately 45% of this compound is excreted unchanged in urine at 72 hours after oral administration .

Result of Action

The molecular and cellular effects of this compound’s action involve the increased availability of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This can result in improved mood, feelings, and energy, which are often impaired in individuals with MDD .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not well-documented, it is known that various factors can influence the pharmacokinetics and pharmacodynamics of medications in general. These can include genetic factors, age, sex, diet, and concomitant medications. It’s important for healthcare providers to consider these factors when prescribing medications like this compound .

Safety and Hazards

Pristiq can cause serious side effects, including an increased risk of suicidal thoughts or behaviors in some children and young adults within the first few months of treatment . It is not approved for use in children . Other side effects include nausea, dizziness, sweating, constipation, and decreased appetite .

生化学分析

Biochemical Properties

Desvenlafaxine succinate monohydrate is involved in the venlafaxine metabolism pathway . It interacts with enzymes such as CYP2D6 and UGT . Desvenlafaxine succinate monohydrate is less likely to cause drug-drug interactions when taken with medications affecting the CYP2D6 pathway .

Cellular Effects

Desvenlafaxine succinate monohydrate has been shown to have effects on various types of cells and cellular processes . It can cause inflammation in the lungs, also called interstitial lung disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desvenlafaxine succinate monohydrate have been studied over time . The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 .

Dosage Effects in Animal Models

The effects of Desvenlafaxine succinate monohydrate vary with different dosages in animal models . The recommended dose is 50 mg once daily, and this dosage regimen is well tolerated and effective in the treatment of major depressive disorder (MDD) .

Metabolic Pathways

Desvenlafaxine succinate monohydrate is involved in the venlafaxine metabolism pathway . It interacts with enzymes such as CYP2D6 and UGT .

Transport and Distribution

It is known that the drug is mainly excreted in the urine .

Subcellular Localization

It is known that the drug selectively inhibits the uptake of serotonin and norepinephrine in the presynaptic membrane .

特性

IUPAC Name |

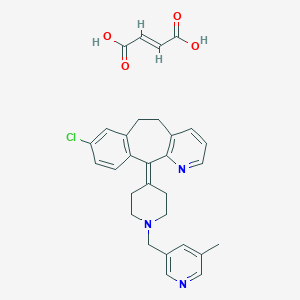

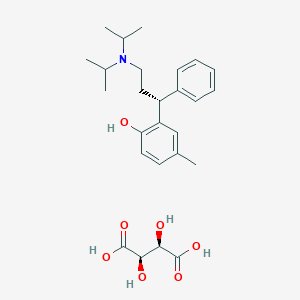

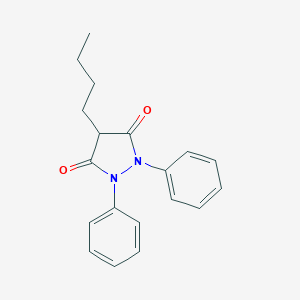

butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPDEXVGKDEKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959511 | |

| Record name | Desvenlafaxine Succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

386750-22-7 | |

| Record name | Desvenlafaxine Succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desvenlafaxine Succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESVENLAFAXINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。